molecular formula C12H17NO5S2 B1517527 3-{[2-(2-Hydroxyethyl)piperidin-1-yl]sulfonyl}thiophene-2-carboxylic acid CAS No. 1096935-50-0

3-{[2-(2-Hydroxyethyl)piperidin-1-yl]sulfonyl}thiophene-2-carboxylic acid

Cat. No.: B1517527
CAS No.: 1096935-50-0
M. Wt: 319.4 g/mol
InChI Key: FGOCPFKNBYZDTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-{[2-(2-Hydroxyethyl)piperidin-1-yl]sulfonyl}thiophene-2-carboxylic acid” is a chemical compound with the CAS Number: 1096935-50-0 . It has a molecular weight of 319.4 and its molecular formula is C12H17NO5S2 . It is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of thiophene derivatives, such as the compound , often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method for synthesizing aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, a sulfonyl group attached to the thiophene ring, and a piperidine ring attached to the sulfonyl group . The piperidine ring carries a 2-hydroxyethyl group .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties such as boiling point, melting point, and solubility are not specified in the available resources .

Scientific Research Applications

Hydrogen Bonding and Structural Analysis

A study by Smith, Wermuth, and Sagatys (2011) on the crystal structures of proton-transfer compounds involving sulfosalicylic acid and aliphatic nitrogen Lewis bases, including piperazine and morpholine, reveals the importance of hydrogen bonding and structural analysis in understanding the properties of sulfonamide-based compounds. Although this study does not directly involve the specific compound of interest, it underscores the significance of analyzing hydrogen bonding patterns and crystal structures in designing compounds with desired properties (Smith, Wermuth, & Sagatys, 2011).

Biological Activities and Antioxidant Capacity

Karaman et al. (2016) investigated the synthesis of sulfonyl hydrazone compounds containing piperidine derivatives, assessing their antioxidant capacity and anticholinesterase activity. This research highlights the potential of piperidine and sulfonyl functional groups in contributing to biological activities, which could be relevant for the development of therapeutic agents or biochemical tools (Karaman et al., 2016).

Synthesis and Chemical Reactivity

Hadri and Leclerc (1993) detailed the synthesis of cis-4-(sulfomethyl)piperidine-2-carboxylic acid, providing insights into the chemical reactivity and potential synthesis pathways for related sulfonamide and piperidine-containing compounds. Understanding the synthesis and NMR assignment of similar compounds can aid in the development of new chemical entities with targeted properties (Hadri & Leclerc, 1993).

Tumor Necrosis Factor-α and Matrix Metalloproteinase Inhibitors

Venkatesan et al. (2004) explored the synthesis and structure-activity relationships of compounds as inhibitors of tumor necrosis factor-α converting enzyme and matrix metalloproteinases, focusing on sulfanyl, sulfinyl, and sulfonyl alkyl hydroxamates. This study indicates the therapeutic potential of sulfonamide derivatives in addressing inflammatory diseases and cancer, suggesting a possible research application for 3-{[2-(2-Hydroxyethyl)piperidin-1-yl]sulfonyl}thiophene-2-carboxylic acid in medicinal chemistry (Venkatesan et al., 2004).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

3-[2-(2-hydroxyethyl)piperidin-1-yl]sulfonylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5S2/c14-7-4-9-3-1-2-6-13(9)20(17,18)10-5-8-19-11(10)12(15)16/h5,8-9,14H,1-4,6-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGOCPFKNBYZDTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCO)S(=O)(=O)C2=C(SC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[2-(2-Hydroxyethyl)piperidin-1-yl]sulfonyl}thiophene-2-carboxylic acid
Reactant of Route 2
3-{[2-(2-Hydroxyethyl)piperidin-1-yl]sulfonyl}thiophene-2-carboxylic acid
Reactant of Route 3
3-{[2-(2-Hydroxyethyl)piperidin-1-yl]sulfonyl}thiophene-2-carboxylic acid
Reactant of Route 4
3-{[2-(2-Hydroxyethyl)piperidin-1-yl]sulfonyl}thiophene-2-carboxylic acid
Reactant of Route 5
3-{[2-(2-Hydroxyethyl)piperidin-1-yl]sulfonyl}thiophene-2-carboxylic acid
Reactant of Route 6
3-{[2-(2-Hydroxyethyl)piperidin-1-yl]sulfonyl}thiophene-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.